![molecular formula C8H10F3N3O3 B2844749 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-57-9](/img/structure/B2844749.png)
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid, also known as TFMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. TFMPA is a derivative of pyrazole and has been synthesized through various methods.
Mechanism of Action
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid acts as a selective antagonist of GABA(B) receptors by binding to the receptor and preventing the activation of the receptor by the neurotransmitter GABA. This results in the inhibition of the activity of the receptor, which can lead to the depolarization of neurons and the release of neurotransmitters. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid also inhibits the activity of the potassium channel, which can lead to the depolarization of neurons and the release of neurotransmitters.
Biochemical and Physiological Effects:
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has been found to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to increase the release of dopamine in the striatum, which is involved in reward and motivation. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to decrease the release of serotonin in the dorsal raphe nucleus, which is involved in mood regulation.
Advantages and Limitations for Lab Experiments
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has various advantages and limitations for lab experiments. It has been found to be a selective antagonist of GABA(B) receptors, which makes it a useful tool for studying the role of these receptors in the brain. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to have a long half-life in the brain, which allows for prolonged effects. However, 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are various future directions for research involving 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid. One direction is to study the effects of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid on different brain regions and neurotransmitter systems. Another direction is to study the effects of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid on behavior and cognition. Additionally, the development of more selective GABA(B) receptor antagonists could lead to a better understanding of the role of these receptors in the brain.
Synthesis Methods
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethoxymethyl pyrazole-4-carbaldehyde with glycine in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,2,2-trifluoroethoxymethyl pyrazole-4-carbaldehyde with hydrazine hydrate, followed by the reaction with chloroacetic acid. Both methods result in the formation of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid.
Scientific Research Applications
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has been studied for its potential applications in the field of pharmacology. It has been found to act as a selective antagonist of GABA(B) receptors, which are involved in the regulation of neurotransmitters in the brain. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to inhibit the activity of the potassium channel, which can lead to the depolarization of neurons and the release of neurotransmitters.
properties
IUPAC Name |
2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O3/c9-8(10,11)4-17-5-14-3-6(1-13-14)12-2-7(15)16/h1,3,12H,2,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIQROFPJODJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1COCC(F)(F)F)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.